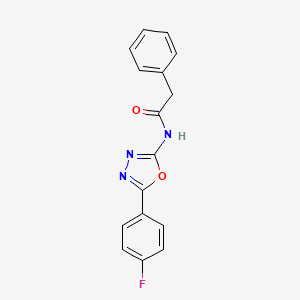
2-((4-Fluorophenyl)thio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of substances that have garnered interest for their diverse chemical and biological properties. Research into similar compounds has revealed their potential in various applications, including antimicrobial activity and interaction with biological receptors. The interest in synthesizing and studying such molecules stems from their structural complexity and potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions, reduction processes, and fluorination. For example, Mishra and Chundawat (2019) demonstrated the synthesis of a series of compounds through these methods, achieving potent antimicrobial activity against specific bacterial strains (Mishra & Chundawat, 2019). The synthesis route is crucial for obtaining the desired compound with high purity and yield.
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques like single-crystal X-ray diffraction (XRD). This allows for the detailed understanding of the compound's geometry, bond lengths, angles, and overall conformation. For instance, the crystal structure of a related compound was determined, providing insights into its molecular arrangement (Govindhan et al., 2017).
Chemical Reactions and Properties
Compounds of this nature can participate in various chemical reactions, including electrochemical syntheses and Michael addition reactions, which are essential for further modifications and derivatization. Amani and Nematollahi (2012) explored electrochemical syntheses, highlighting the importance of these reactions in modifying the compound's chemical properties (Amani & Nematollahi, 2012).
Applications De Recherche Scientifique
Antimicrobial and Biological Activities Compounds similar to 2-((4-Fluorophenyl)thio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate have shown promise in antimicrobial applications. For instance, compounds with fluoro, oxo, and piperazine moieties have demonstrated potent activity against gram-negative bacteria and fungal strains, indicating their potential as antimicrobial agents (Mishra & Chundawat, 2019). Similarly, aryl(thio)carbamoyl derivatives of piperazines have shown potential as herbicides and plant growth regulators, highlighting the versatility of compounds within this chemical family (Stoilkova, Yonova, & Ananieva, 2014).
Neuroleptic Activity The neuroleptic activity of compounds with structures related to 2-((4-Fluorophenyl)thio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate has been observed in studies. For example, a series of oxazolone derivatives with piperazinylalkyl moieties exhibited interesting neuroleptic activity in animal models, suggesting potential applications in the treatment of neurological disorders (Cascio, Manghisi, & Fregnan, 1989).
Chemical Synthesis and Drug Development These compounds are also of interest in the realm of chemical synthesis and drug development. For example, the efficient synthesis of NK(1) receptor antagonist Aprepitant, an orally active medication, involved steps that resemble the structure of 2-((4-Fluorophenyl)thio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate, demonstrating the significance of such structures in pharmaceutical synthesis (Brands et al., 2003).
Potential in Material Science Compounds with thiophene structures have found applications in material science, including in the development of thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells. This highlights the broader applications of compounds related to 2-((4-Fluorophenyl)thio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate in various technological fields (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
2-[4-[2-(4-fluorophenyl)sulfanylacetyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S2.C2H2O4/c19-14-3-5-15(6-4-14)25-13-18(23)21-9-7-20(8-10-21)12-16(22)17-2-1-11-24-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBSDSALEFDGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CSC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

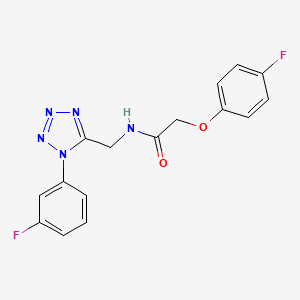

![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)

![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)
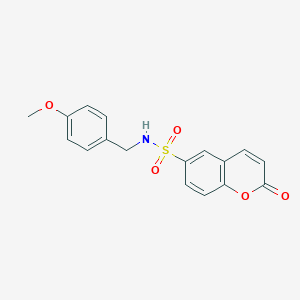
![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)
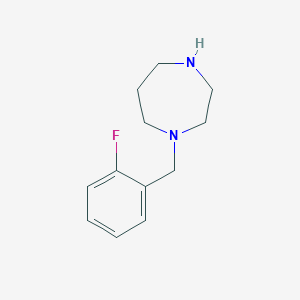
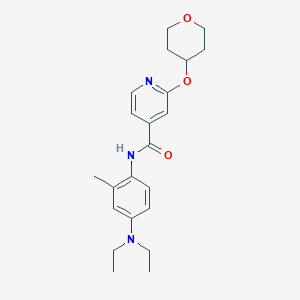
![2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2481043.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
